molecular formula C11H9FN2O2S B1411936 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1546197-92-5

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No.: B1411936
CAS No.: 1546197-92-5
M. Wt: 252.27 g/mol
InChI Key: CYBCSMGHVSRGRQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a fluorophenylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under acidic conditions.

    Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic substitution reaction where a fluorinated aniline derivative reacts with the thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) on the fluorophenyl ring, converting it to an amino group.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The fluorophenylamino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid
  • 2-(4-Bromophenylamino)-5-methylthiazole-4-carboxylic acid
  • 2-(4-Methylphenylamino)-5-methylthiazole-4-carboxylic acid

Uniqueness

2-(4-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-(4-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBCSMGHVSRGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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